2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Overview
Description
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol, also known as 2,6-DF-TMD, is a synthetically produced organic compound. It is a precursor to many other organic compounds, and has been used in a variety of scientific research applications.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Vibrational Properties Studies : This compound and its derivatives have been synthesized and structurally characterized through various spectroscopic techniques. X-ray diffraction confirmed the crystal structures, and Density Functional Theory (DFT) calculations were performed for comparative analysis of spectroscopic data and to determine molecular structures (Wu et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals : Further investigation into the molecular electrostatic potential and frontier molecular orbitals of these compounds provided insights into their physicochemical properties (Huang et al., 2021).
Applications in Polymer Synthesis
Poly(2,7-fluorene) Derivatives : This compound has been utilized in the synthesis of well-defined poly(2,7-fluorene) derivatives, demonstrating potential in the field of materials science, particularly for the creation of processable polyfluorenes with significant photophysical properties (Ranger et al., 1997).
Polymerization of Fluorine-Containing Phenols : In the context of peroxidase-catalyzed oxidative polymerization, this compound has shown potential in creating polymers with good water repellent properties and is believed to form mainly 2,6-difluoro-1,4-oxyphenylene unit (Ikeda et al., 2000).
Electronics and Luminescent Materials
Photoluminescence in Electronics : This compound has been involved in the creation of luminescent materials with potential applications in electronics. Studies focusing on their crystal structure and luminescent properties have provided valuable insights into their application in the field of optoelectronics (Bukvetskii et al., 2011).
Organic Light-Emitting Diodes (OLEDs) : In the development of OLEDs, derivatives of this compound have been used as part of the structure of heteroleptic iridium(III) complexes, showing potential for high-efficiency, low roll-off devices (Jin et al., 2014).
properties
IUPAC Name |
2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6,16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQYJNVSVKKLGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol | |
CAS RN |
1029439-83-5 | |
Record name | 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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